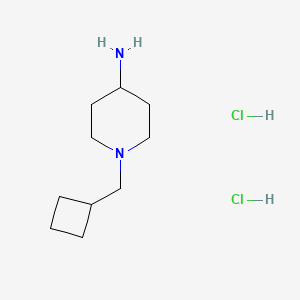

![molecular formula C19H15N5O7S B2803164 4-methyl-3-nitro-N-(2-(4-nitrophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide CAS No. 450336-45-5](/img/structure/B2803164.png)

4-methyl-3-nitro-N-(2-(4-nitrophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

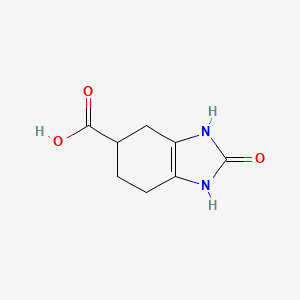

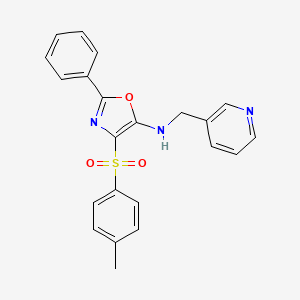

The compound appears to contain several functional groups, including a nitro group (-NO2), an amide group (CONH2), and a thienopyrazole group. These groups could confer various chemical properties to the compound, such as reactivity, polarity, and acidity .

Molecular Structure Analysis

The molecular structure of this compound would likely be quite complex due to the presence of multiple rings and functional groups. The exact structure would depend on the specific arrangement and connectivity of these groups .Chemical Reactions Analysis

The compound could potentially undergo various chemical reactions, such as reduction (of the nitro groups), hydrolysis (of the amide group), and electrophilic substitution (on the aromatic rings) .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the nitro groups could increase its reactivity and polarity, while the amide group could enable it to participate in hydrogen bonding .Scientific Research Applications

Synthesis and Biological Evaluation

Compounds structurally related to the query molecule have been synthesized and evaluated for their potential as antitumor agents. For instance, derivatives of benzothiazole, which show selective cytotoxicity against tumorigenic cell lines, have been designed and synthesized to explore their in vivo inhibitory effects on tumor growth (Yoshida et al., 2005). Such studies are crucial for developing new chemotherapeutic agents.

Heterocyclic Compound Synthesis

Research on the synthesis of new heterocyclic compounds incorporates the synthesis of pyrazole, pyridine, and benzoxazinyl derivatives, highlighting the chemical versatility and potential pharmacological activities of these compounds. For example, new cytotoxic heterocyclic compounds have been prepared by reacting various nitrogen nucleophiles with a propenone derivative, showcasing the potential for developing new therapeutic agents (Mansour et al., 2020).

Antimicrobial and Antioxidant Activities

Several studies have synthesized and tested the antimicrobial and antioxidant activities of new heterocyclic compounds incorporating known bioactive moieties. For instance, some benzoxazinyl pyrazolone arylidenes have been tested as potent antimicrobials and antioxidants, indicating the potential for these compounds to be used in treating infectious diseases and mitigating oxidative stress (Sonia et al., 2013).

Antitubercular Activities

New N-(4-(5-aryl-3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-pyrazol-1-yl)phenyl)-4-amide derivatives have been synthesized and screened for their antitubercular activities. This demonstrates the application of structurally similar compounds in addressing public health challenges posed by tuberculosis (Nayak et al., 2016).

Crystal Structure Analysis

Crystal structure analysis of related compounds provides insight into their chemical behavior and interaction potentials. For example, the study of hydrogen-bonded chains and sheets in methyl derivatives of related compounds helps in understanding the molecular basis of their stability and reactivity (Portilla et al., 2007).

Mechanism of Action

Future Directions

properties

IUPAC Name |

4-methyl-3-nitro-N-[2-(4-nitrophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15N5O7S/c1-11-2-3-12(8-17(11)24(28)29)19(25)20-18-15-9-32(30,31)10-16(15)21-22(18)13-4-6-14(7-5-13)23(26)27/h2-8H,9-10H2,1H3,(H,20,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAQNHHUODUKKDM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)NC2=C3CS(=O)(=O)CC3=NN2C4=CC=C(C=C4)[N+](=O)[O-])[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15N5O7S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

457.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-methyl-3-nitro-N-(2-(4-nitrophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

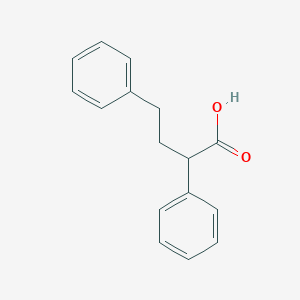

![5-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-2-methyl-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2803091.png)

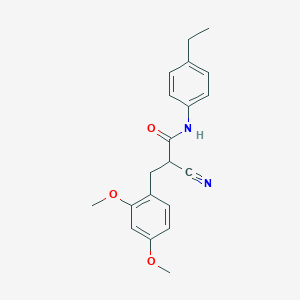

![1-(Azepan-1-yl)-2-(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)ethanone](/img/structure/B2803092.png)

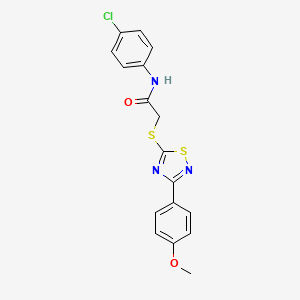

![1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-(1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl)urea](/img/structure/B2803093.png)

![3,5-Dimethyl-4-[[4-(6-thiophen-2-ylpyridazin-3-yl)piperazin-1-yl]methyl]-1,2-oxazole](/img/structure/B2803102.png)

![4,4,4-Trifluoro-3-hydroxy-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid](/img/structure/B2803104.png)